{[5-(4-BROMO-5-ETHYL-2-THIENYL)-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL CYANIDE
Overview
Description
{[5-(4-BROMO-5-ETHYL-2-THIENYL)-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL CYANIDE is a complex organic compound characterized by its unique structure, which includes a brominated thiophene ring, a triazole moiety, and a cyanide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[5-(4-BROMO-5-ETHYL-2-THIENYL)-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL CYANIDE typically involves multi-step organic reactions. The process begins with the bromination of 5-ethyl-2-thiophene, followed by the formation of the triazole ring through cyclization reactions. The final step involves the introduction of the cyanide group via nucleophilic substitution reactions. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for precise control of reaction parameters is crucial to maintain consistency and quality in the final product.
Chemical Reactions Analysis
Types of Reactions
{[5-(4-BROMO-5-ETHYL-2-THIENYL)-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL CYANIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyanide group to primary amines.
Substitution: The bromine atom can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the reactions.
Major Products
Scientific Research Applications
{[5-(4-BROMO-5-ETHYL-2-THIENYL)-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL CYANIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique properties, such as conductive polymers or catalysts.
Mechanism of Action
The mechanism of action of {[5-(4-BROMO-5-ETHYL-2-THIENYL)-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL CYANIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The pathways involved often include signal transduction cascades that lead to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
Dichloroanilines: These compounds have similar structural features, such as halogenated aromatic rings, but differ in their functional groups and overall reactivity.
Triazole Derivatives: Compounds with triazole rings share some chemical properties and applications but may vary in their biological activity and target specificity.
Properties
IUPAC Name |
2-[[5-(4-bromo-5-ethylthiophen-2-yl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]acetonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN4S2/c1-3-9-8(13)7-10(19-9)11-15-16-12(17(11)4-2)18-6-5-14/h7H,3-4,6H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLFFOCNEPZZOLM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(S1)C2=NN=C(N2CC)SCC#N)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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